An In-depth Technical Guide to the Chemical Properties of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, a synthetic derivative of the biologically significant indole-3-carbaldehyde scaffold. This document is intended to serve as a technical resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis. The information presented herein is a synthesis of established chemical principles and data from analogous compounds, providing a robust framework for understanding and utilizing this molecule.
Introduction: The Significance of the Indole-3-carbaldehyde Scaffold
The indole nucleus is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds.[1] The introduction of a carbaldehyde group at the C-3 position endows the indole scaffold with a versatile chemical handle for further synthetic transformations, making indole-3-carbaldehyde and its derivatives valuable intermediates in the synthesis of complex heterocyclic systems and potential therapeutic agents.[1] These derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The N-1 substitution of the indole ring with a 4-methylbenzyl group, as in the title compound, allows for the exploration of structure-activity relationships and the potential for enhanced biological efficacy or modified pharmacokinetic properties.
Physicochemical and Spectroscopic Properties
1-(4-methylbenzyl)-1H-indole-3-carbaldehyde is a solid at room temperature and should be stored in an inert atmosphere, preferably in a freezer at -20°C, to ensure its stability.
| Property | Value | Source |
| CAS Number | 151409-79-9 | [2] |
| Molecular Formula | C₁₇H₁₅NO | [2] |
| Molecular Weight | 249.31 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% |
Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and benzyl rings, a singlet for the aldehydic proton, a singlet for the benzylic methylene protons, and a singlet for the methyl protons of the 4-methylbenzyl group. The aldehydic proton is anticipated to appear at a downfield chemical shift, typically around 10.0 ppm. The protons on the indole ring will exhibit characteristic coupling patterns.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde group (around 184-185 ppm), the carbons of the indole and benzyl aromatic rings, the benzylic methylene carbon, and the methyl carbon.
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic rings.
2.1.3. Mass Spectrometry (MS)
The mass spectrum, likely obtained via electrospray ionization (ESI), is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 250.3.
Synthesis and Purification
The synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde can be readily achieved through the N-alkylation of indole-3-carbaldehyde. The following protocol is adapted from established procedures for similar N-substituted indole-3-carbaldehydes.[4]
Synthetic Workflow
Caption: Synthetic workflow for 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde.
Experimental Protocol
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Reaction Setup: To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
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Addition of Alkylating Agent: To the stirred suspension, add 4-methylbenzyl bromide (1.1 eq) dropwise at room temperature.
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Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.
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Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde.[4]
Chemical Reactivity and Solubility
The chemical reactivity of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde is primarily dictated by the aldehyde functional group and the indole nucleus.
Reactivity Profile
The aldehyde group is susceptible to a variety of chemical transformations, including:
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Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 1-(4-methylbenzyl)-1H-indole-3-carboxylic acid.
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Reduction: Can be reduced to the corresponding alcohol, [1-(4-methylbenzyl)-1H-indol-3-yl]methanol.
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Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and other derivatives. These reactions are fundamental in the synthesis of more complex and potentially bioactive molecules.[1]
The indole ring itself can participate in electrophilic substitution reactions, although the reactivity is influenced by the substituents at the N-1 and C-3 positions.
Caption: Key reactivity pathways of the title compound.
Solubility
Based on the properties of the parent indole-3-carbaldehyde, 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde is expected to be:
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Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
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Sparingly soluble in alcohols like methanol and ethanol.
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Insoluble in water and non-polar solvents like hexane.
Potential Applications in Drug Development
While specific biological activities for 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde have not been extensively reported, the broader class of indole-3-carbaldehyde derivatives has shown significant promise in medicinal chemistry. The structural modifications at the N-1 position are a common strategy to modulate the biological activity of indole-based compounds.
Derivatives of indole-3-carbaldehyde have been investigated for a range of therapeutic applications, including:
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Anticancer Agents: Many indole derivatives exhibit cytotoxic activity against various cancer cell lines.[1]
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Antimicrobial Agents: The indole scaffold is present in many natural and synthetic antimicrobial compounds.[1]
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Anti-inflammatory Agents: Certain indole derivatives have shown potent anti-inflammatory effects.[1]
The 4-methylbenzyl group in the title compound can influence its lipophilicity and steric profile, which in turn can affect its binding to biological targets and its pharmacokinetic properties. Further investigation into the biological activities of this specific compound is warranted to explore its therapeutic potential.
Conclusion
1-(4-methylbenzyl)-1H-indole-3-carbaldehyde is a versatile synthetic intermediate with significant potential for the development of novel bioactive molecules. This guide has provided a comprehensive overview of its chemical properties, including its synthesis, characterization, reactivity, and potential applications. The information presented here, grounded in established chemical principles and data from analogous structures, serves as a valuable resource for scientists and researchers in the field of drug discovery and organic chemistry. Further experimental investigation into the specific biological profile of this compound is encouraged to fully elucidate its therapeutic potential.
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